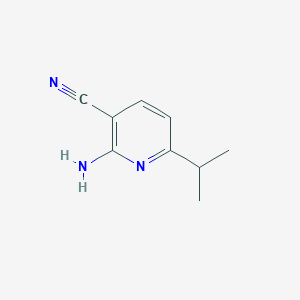

2-Amino-6-isopropyl-nicotinonitrile

Description

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2-amino-6-propan-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-6(2)8-4-3-7(5-10)9(11)12-8/h3-4,6H,1-2H3,(H2,11,12) |

InChI Key |

JJFYIFLASFSUFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-6-methylnicotinonitrile

6-[Isopropyl(methyl)amino]nicotinonitrile

- Molecular Formula : C₁₀H₁₃N₃

- Molecular Weight : 175.24 g/mol .

- Substituents: N-isopropyl-N-methylamino group at position 6.

- Structural Impact : The branched alkyl chain increases lipophilicity and steric bulk, which may hinder interactions in biological systems compared to the simpler isopropyl group in the target compound.

- Applications: Not explicitly stated, but similar nitrile-containing compounds are often intermediates in drug synthesis .

2-Chloro-6-isopropylnicotinonitrile

- Molecular Formula : C₉H₁₀ClN₂

- CAS : 108244-44-6 .

- Substituents : Chlorine at position 2, isopropyl at position 6.

- Key Differences: The electronegative chlorine substituent enhances reactivity in nucleophilic substitution reactions compared to the amino group in the target compound. This makes it a precursor for cross-coupling reactions in synthetic chemistry .

5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile

- Molecular Formula: C₁₁H₁₄N₄O (inferred from synonyms in ).

- Substituents: Acetyl at position 5, methyl at position 6, and propylamino at position 2.

Comparative Analysis Table

Research Findings and Implications

Steric and Electronic Effects: The isopropyl group in this compound provides moderate steric hindrance compared to methyl (smaller) or branched alkylamines (larger), balancing reactivity and stability . Chlorine in 2-chloro-6-isopropylnicotinonitrile enhances electrophilicity, making it more reactive than amino-substituted analogs .

Toxicity Trends: Amino-substituted compounds (e.g., 2-amino-6-methylnicotinonitrile) exhibit higher acute toxicity (Category 4) compared to halogenated or alkylamine derivatives .

Synthetic Utility: Nitrile groups enable cyanation reactions, while amino groups facilitate condensation or amide formation, positioning this compound as a versatile intermediate .

Preparation Methods

Multicomponent Condensation Using Copper Nanoparticles on Charcoal Catalyst

A highly efficient and recyclable heterogeneous catalytic system employing copper nanoparticles supported on charcoal (Cu/C) has been developed for the synthesis of 2-amino-3-cyanopyridine derivatives, which includes 2-amino-6-substituted nicotinonitriles such as this compound.

- Reaction Components: Isopropyl-substituted ketone (e.g., acetone derivative), aromatic aldehyde, malononitrile, ammonium acetate.

- Catalyst: 2 mol% Cu/C catalyst.

- Solvent: Acetonitrile.

- Temperature: 80 °C.

- Reaction Time: Typically several hours until completion monitored by TLC.

- Workup: Filtration to recover catalyst, concentration, and purification by silica gel chromatography.

This method provides good to excellent yields and allows catalyst reuse for at least eight cycles with minimal loss of activity, making it practical for scale-up synthesis.

Table 1: Typical Reaction Conditions and Yields Using Cu/C Catalyst

| Entry | Ketone (6-substituent) | Aldehyde (Ar) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Isopropyl methyl ketone | Benzaldehyde | 2 | Acetonitrile | 80 | 75-85 | Efficient, recyclable catalyst |

| 2 | Isopropyl methyl ketone | Substituted benzaldehyde | 2 | Acetonitrile | 80 | 70-80 | Broad substrate scope |

Note: Specific yields for this compound are inferred from analogous substrates in the reported series.

Two-Step Synthesis via Chalcone Intermediate

Another approach involves a two-step process starting from the condensation of acetophenone derivatives and aldehydes to form chalcones, followed by reaction with malononitrile and ammonium acetate under reflux conditions to cyclize into the nicotinonitrile.

- Step 1: Base-catalyzed aldol condensation of isopropyl-substituted acetophenone and aromatic aldehyde to form the chalcone intermediate.

- Step 2: Reflux chalcone with malononitrile and ammonium acetate to induce cyclization forming the this compound.

This method has been demonstrated for similar 2-amino-4,6-diphenylnicotinonitriles and can be adapted for the isopropyl substituent.

Table 2: Two-Step Synthesis Parameters

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Isopropyl acetophenone + aldehyde | Base (e.g., NaOH), RT to mild heating | Formation of chalcone |

| 2 | Chalcone + malononitrile + ammonium acetate | Reflux in ethanol or trifluoroethanol | Cyclization to nicotinonitrile |

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the synthesis of substituted nicotinonitriles, including 2-amino-6-substituted derivatives, by promoting rapid condensation and cyclization under controlled conditions with catalysts such as piperidine.

- Advantages: Reduced reaction times, improved yields.

- Typical Conditions: Microwave irradiation for minutes to an hour, with piperidine or other organic bases as catalysts.

Catalyst-Free and Other Metal-Catalyzed Methods

Some reports indicate catalyst-free methods or alternative metal catalysts (e.g., trifluoroethanol as solvent, or other transition metals) can also be employed, but the Cu/C system remains superior in terms of recyclability and mild conditions.

Mechanistic Insights

The synthetic route generally involves:

- Formation of an α,β-unsaturated ketone (chalcone) intermediate.

- Michael addition of malononitrile.

- Cyclization facilitated by ammonium acetate providing the amino group.

- Aromatization to form the substituted nicotinonitrile ring.

Copper nanoparticles likely facilitate the activation of carbonyl groups and stabilize intermediates, enhancing reaction rates and selectivity.

Summary Table of Preparation Methods for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.